3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
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Overview
Description
3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazolo and pyridazinone rings through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH, and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including inflammatory conditions and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit inflammatory pathways by blocking the activity of specific cytokines or enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine: Shares a similar triazolo-pyridazine core structure.
Pyrazolo[3,4-b]pyridine: Contains a similar pyrazolo-pyridine framework.
Triazolothiadiazine: Another heterocyclic compound with similar pharmacological properties.
Uniqueness
What sets 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one apart is its unique combination of fused rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(4-prop-2-enoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-4-11-31-16-7-5-15(6-8-16)17-12-20(30)23-22-21(17)13(2)26-29(22)19-10-9-18-25-24-14(3)28(18)27-19/h4-10,17H,1,11-12H2,2-3H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZXEPKMQTWDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC=C)C4=NN5C(=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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